molecular formula C10H9FO B1313015 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 71019-06-2

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1313015
CAS No.: 71019-06-2
M. Wt: 164.18 g/mol
InChI Key: LUGDFJYIDIDZRJ-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a fluorine atom at the second position and a ketone group at the first position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 3,4-dihydronaphthalen-1(2H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Another approach involves the use of lithium amides and thiolates in the presence of a fluorinating agent. For example, the reaction of 3,4-dihydronaphthalen-1(2H)-one with lithium amide in tetrahydrofuran (THF) and toluene, followed by the addition of a fluorinating agent, can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target and pathway it interacts with. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways.

Comparison with Similar Compounds

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:

    3,4-Dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and properties.

    2-Chloro-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and applications.

    2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Contains a bromine atom instead of fluorine, which may also influence its chemical behavior.

The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGDFJYIDIDZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430740
Record name 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71019-06-2
Record name 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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